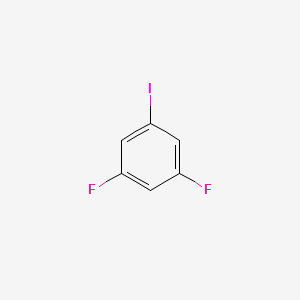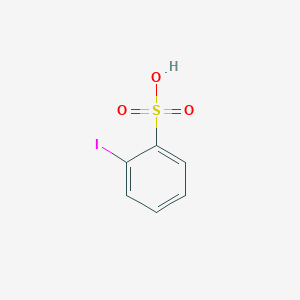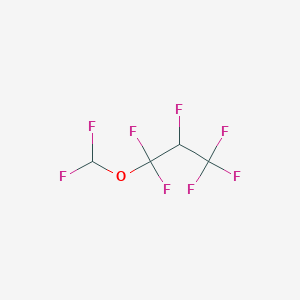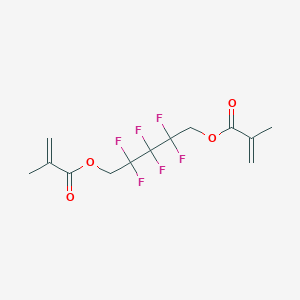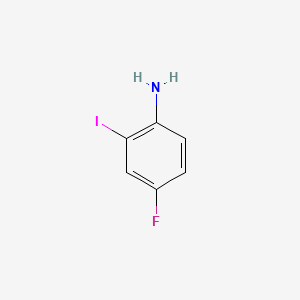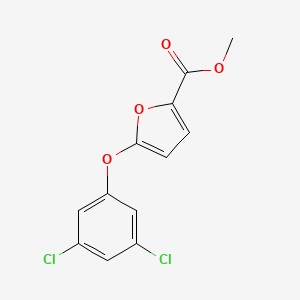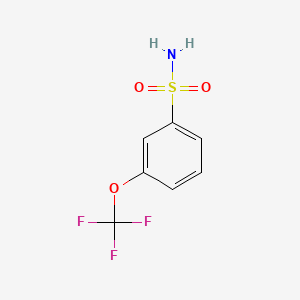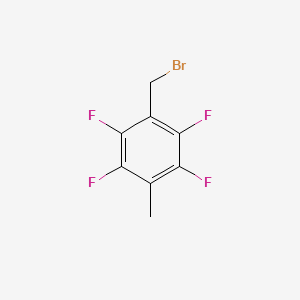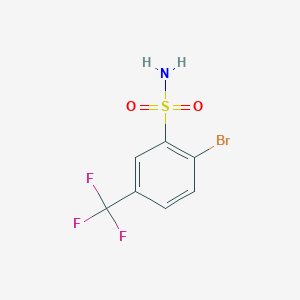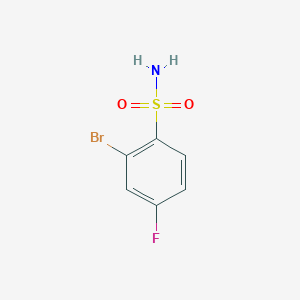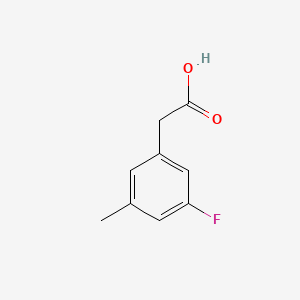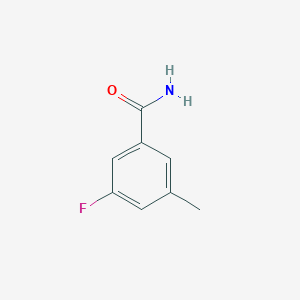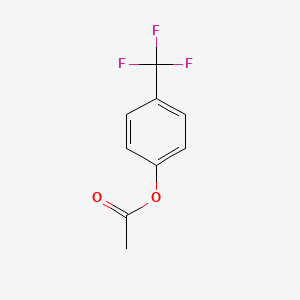
4-(Trifluoromethyl)phenyl acetate
Descripción general
Descripción
4-(Trifluoromethyl)phenyl acetate is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which can significantly alter the chemical and physical properties of the molecule. The trifluoromethyl group is highly electronegative, making the phenyl ring more susceptible to certain types of chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 4-(trifluoromethyl)phenyl acetate often involves multiple steps, including diazotization, Grignard reactions, and reduction processes. For instance, (4-trifluoromethylphenyl)acetic acid, a closely related compound, can be synthesized from 4-trifluoromethylaniline through a sequence of reactions that include diazotization, followed by the Grignard reaction and the Wolff-Kishner-Huang reduction, yielding a product with a 68.4% isolated yield .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-(trifluoromethyl)phenyl moiety has been studied using various spectroscopic methods and computational tools. For example, the structure of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate was investigated using vibrational spectroscopy and computational methods, revealing insights into the vibrational frequencies, molecular stability, and charge transfer within the molecule . X-ray diffraction data have also been used to determine the crystal structure of related compounds, providing precise geometrical parameters and insights into the molecular conformation .
Chemical Reactions Analysis
The presence of the trifluoromethyl group on the phenyl ring influences the reactivity of these compounds in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Additionally, phenyliodine(III) bis(trifluoroacetate) has been used to introduce hydroxy groups and perform N-iodophenylation of N-arylamides, with the reaction outcome being influenced by the electronic nature of the substituents on the phenyl ring .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group to the phenyl ring significantly impacts the physical and chemical properties of the molecule. For instance, novel polyimides derived from a diamine containing the 3',5'-bis(trifluoromethyl)phenyl group exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties, which are attributed to the presence of the trifluoromethyl groups . The vibrational spectroscopic investigations of related compounds also suggest that the trifluoromethyl group can affect the electronic properties and contribute to the potential application in nonlinear optics .
Aplicaciones Científicas De Investigación
-
Pharmaceuticals
- Application : Trifluoromethyl group-containing compounds are widely used in pharmaceuticals . For instance, Sorafenib, a drug approved by the FDA, contains a trifluoromethyl group .
- Method : The specific methods of application or experimental procedures would depend on the specific drug and its intended use. For Sorafenib, it is used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- Results : The outcomes of using these drugs would also depend on the specific drug and its intended use. For Sorafenib, it has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma .
-
Agrochemicals
- Application : Trifluoromethylpyridine (TFMP) derivatives, which include 4-(Trifluoromethyl)phenyl acetate, are used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Method : The specific methods of application or experimental procedures would depend on the specific agrochemical and its intended use. Generally, these agrochemicals are used for the protection of crops from pests .
- Results : The outcomes of using these agrochemicals would also depend on the specific agrochemical and its intended use. Generally, these agrochemicals have been effective in protecting crops from pests .
-
Materials Engineering
- Application : Fluorine is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Method : The specific methods of application or experimental procedures would depend on the specific material and its intended use. For example, fluorine-containing surfactants might be used in the production of certain types of plastics .
- Results : The outcomes of using these materials would also depend on the specific material and its intended use. Generally, these materials have been effective in their respective applications .
-
Catalysts
- Application : Various phosphines with diverse shapes and bulkiness are available because of their utility as phosphine ligands in catalysts .
- Method : The specific methods of application or experimental procedures would depend on the specific catalyst and its intended use. For example, a catalyst might be used in a chemical reaction to increase the rate of the reaction .
- Results : The outcomes of using these catalysts would also depend on the specific catalyst and its intended use. Generally, these catalysts have been effective in increasing the rate of chemical reactions .
-
Organic Synthesis
- Application : Trifluoromethyl ethers are used in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis and its intended use. For example, aliphatic alcohols can be converted into trifluoromethyl alkyl ethers .
- Results : The outcomes of using these methods would also depend on the specific synthesis and its intended use. Generally, these methods have been effective in their respective applications .
-
Biocatalysis
- Application : Trifluoromethyl group-containing compounds are used in biocatalysis . For example, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification .
- Method : The specific methods of application or experimental procedures would depend on the specific biocatalysis and its intended use. For example, Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
- Results : The outcomes of using these methods would also depend on the specific biocatalysis and its intended use. Generally, these methods have been effective in their respective applications .
Safety And Hazards
Propiedades
IUPAC Name |
[4-(trifluoromethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPGVFHHZGVZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381535 | |
| Record name | 4-(Trifluoromethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenyl acetate | |
CAS RN |
78950-29-5 | |
| Record name | 4-(Trifluoromethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



